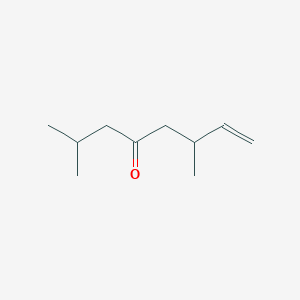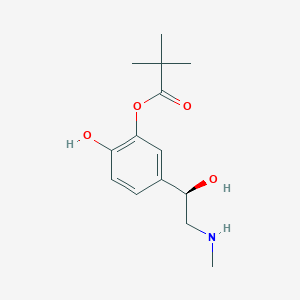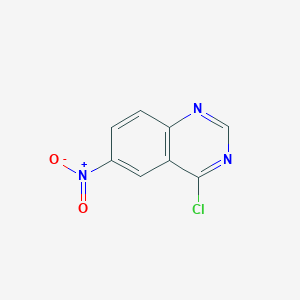
4-Chloro-6-nitroquinazoline
Vue d'ensemble
Description
4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .Physical And Chemical Properties Analysis
4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Afatinib
“4-Chloro-6-nitroquinazoline” is an important intermediate in the synthesis of Afatinib . Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
Synthesis of Other 4-Anilinoquinazolines
Apart from Afatinib, “4-Chloro-6-nitroquinazoline” is also used in the synthesis of other 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, and dacomitinib . These compounds are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .
Spectral Characterization
The compound “4-Chloro-6-nitroquinazoline” has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies . This provides valuable data for researchers working with this compound.
Anticancer Properties
Quinazoline derivatives, including “4-Chloro-6-nitroquinazoline”, have shown huge therapeutic potential, including anticancer properties . They are present in a diverse range of biologically active compounds .
Antimicrobial Properties
Quinazoline derivatives also exhibit antimicrobial properties . This makes “4-Chloro-6-nitroquinazoline” a potential candidate for the development of new antimicrobial agents.
Antiviral Properties
In addition to their anticancer and antimicrobial properties, quinazoline derivatives have also shown antiviral properties . This suggests that “4-Chloro-6-nitroquinazoline” could be used in the development of antiviral drugs.
Mécanisme D'action
Target of Action
4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, 4-Chloro-6-nitroquinazoline can effectively control the growth and proliferation of cancer cells .
Biochemical Pathways
4-Chloro-6-nitroquinazoline affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-Chloro-6-nitroquinazoline’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .
Safety and Hazards
Orientations Futures
While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
4-chloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSFEDULGODDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463364 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitroquinazoline | |
CAS RN |
19815-16-8 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


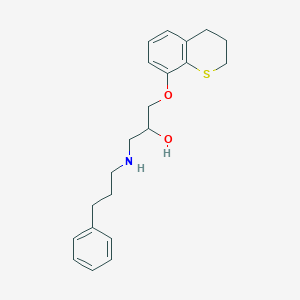
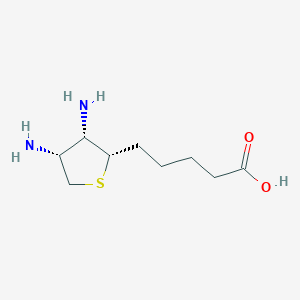
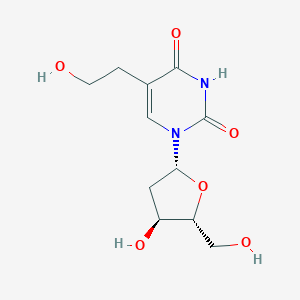
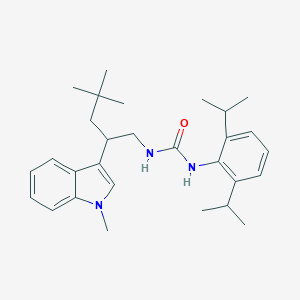
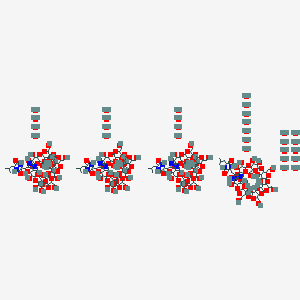

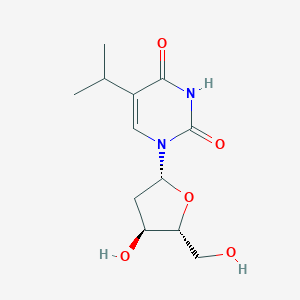
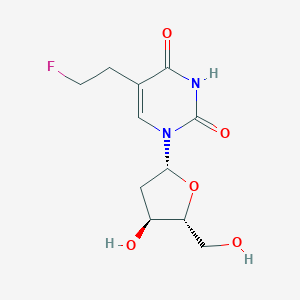

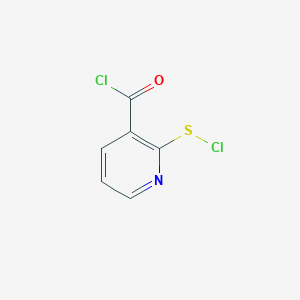
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

